molecular formula C11H14Cl2N2 B14852258 2-(2,6-Dichloro-benzyl)-piperazine

2-(2,6-Dichloro-benzyl)-piperazine

Cat. No.: B14852258
M. Wt: 245.14 g/mol
InChI Key: NIPKFEGQRBMSQM-UHFFFAOYSA-N
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Description

®-2-(2,6-DICHLORO-BENZYL)-PIPERAZINE is a chemical compound that belongs to the class of piperazine derivatives Piperazine compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2,6-DICHLORO-BENZYL)-PIPERAZINE typically involves the reaction of 2,6-dichlorobenzyl chloride with piperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of ®-2-(2,6-DICHLORO-BENZYL)-PIPERAZINE may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

®-2-(2,6-DICHLORO-BENZYL)-PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

®-2-(2,6-DICHLORO-BENZYL)-PIPERAZINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiparasitic properties.

    Medicine: Investigated for its potential use in drug development, particularly for its effects on the central nervous system.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of ®-2-(2,6-DICHLORO-BENZYL)-PIPERAZINE involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-DICHLORO-BENZYL)-PIPERAZINE: Lacks the ®-configuration, which may affect its biological activity.

    2-(2,4-DICHLORO-BENZYL)-PIPERAZINE: Differing positions of chlorine atoms can lead to variations in chemical properties and reactivity.

    2-(2,6-DICHLORO-PHENYL)-PIPERAZINE: Replacement of the benzyl group with a phenyl group alters the compound’s characteristics.

Uniqueness

®-2-(2,6-DICHLORO-BENZYL)-PIPERAZINE is unique due to its specific stereochemistry and the presence of the dichlorobenzyl group

Properties

Molecular Formula

C11H14Cl2N2

Molecular Weight

245.14 g/mol

IUPAC Name

2-[(2,6-dichlorophenyl)methyl]piperazine

InChI

InChI=1S/C11H14Cl2N2/c12-10-2-1-3-11(13)9(10)6-8-7-14-4-5-15-8/h1-3,8,14-15H,4-7H2

InChI Key

NIPKFEGQRBMSQM-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CN1)CC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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